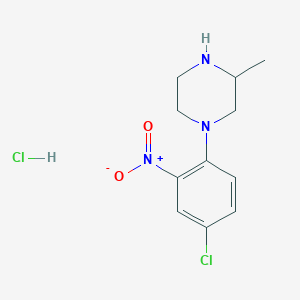

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride

Descripción

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride (CAS: 331657-28-4) is a piperazine derivative featuring a 4-chloro-2-nitrophenyl substituent and a methyl group at the 3-position of the piperazine ring. It is primarily used in industrial and scientific research, though its specific biological activities remain understudied . Key physical properties include a boiling point of 404.1°C, density of 1.268 g/cm³, and a flash point of 198.2°C.

Propiedades

IUPAC Name |

1-(4-chloro-2-nitrophenyl)-3-methylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2.ClH/c1-8-7-14(5-4-13-8)10-3-2-9(12)6-11(10)15(16)17;/h2-3,6,8,13H,4-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVUURQYDQIFKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride typically involves the following steps:

Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline.

Piperazine Formation: The nitroaniline derivative is then reacted with 3-methylpiperazine under suitable conditions to form the desired piperazine derivative.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Análisis De Reacciones Químicas

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and as a reagent in chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and nitro groups can influence its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

1-(4-Fluoro-2-nitrophenyl)-3-methylpiperazine Hydrochloride

- Structural Difference : Fluorine replaces chlorine at the 4-position.

- Impact : Fluorine’s higher electronegativity may enhance metabolic stability but reduce lipophilicity compared to chlorine. This could alter pharmacokinetics and receptor-binding efficiency .

1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine Hydrochloride

- Structural Difference : Trifluoromethyl (CF₃) group replaces chlorine.

- Such substitutions are common in drug design to optimize bioavailability .

Table 1: Structural and Physical Comparison of Halogenated Analogues

| Compound | Substituent | Molecular Weight | Key Properties |

|---|---|---|---|

| Target Compound | 4-Cl, 2-NO₂ | ~331.66 | High boiling point (404.1°C), research use |

| 1-(4-Fluoro-2-nitrophenyl)-3-Me derivative | 4-F, 2-NO₂ | ~315.75 | Enhanced metabolic stability |

| 1-[2-Nitro-4-(CF₃)phenyl]-3-Me derivative | 2-NO₂, 4-CF₃ | ~379.78 | Increased lipophilicity |

Piperazine vs. Piperidine Derivatives

1-(5-Chloro-2-nitrophenyl)piperidine

- Structural Difference : Piperidine replaces piperazine (removes one nitrogen).

Positional Isomerism

1-(5-Chloro-2-nitrophenyl)-4-methylpiperazine

Antifungal and Cytotoxic Activities

- Thiazolyl Hydrazones with 4-Chloro-2-nitrophenyl Groups ():

- Activity : MIC = 250 µg/mL against Candida utilis (vs. fluconazole, MIC = 2 µg/mL).

- Cytotoxicity : IC₅₀ = 125 µg/mL against MCF-7 cells, with low toxicity to NIH/3T3 cells.

- Inference : The nitro and chloro groups likely contribute to bioactivity through electron-withdrawing effects, enhancing reactivity or binding to microbial targets .

Table 2: Pharmacological Activity Comparison

| Compound Class | Substituents | MIC (Candida utilis) | Cytotoxicity (MCF-7 IC₅₀) |

|---|---|---|---|

| Thiazolyl hydrazones | 4-Cl-2-NO₂ phenyl | 250 µg/mL | 125 µg/mL |

| Target Compound | 4-Cl-2-NO₂, 3-Me piperazine | Not reported | Not reported |

Actividad Biológica

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including case studies, research findings, and relevant data.

Chemical Structure and Properties

1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride features a piperazine ring substituted with a chloro and nitro group on the phenyl ring. This structural configuration is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, influencing several biochemical pathways:

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells. It modulates critical signaling pathways such as the PI3K/Akt and MAPK pathways, which are essential for cell survival and proliferation .

- Cytotoxic Effects : In vitro studies have shown that 1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride exhibits cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines are crucial for understanding its potency .

Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of 1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride on HCT-116 and MCF-7 cell lines. The compound was found to induce significant cell death at concentrations ranging from 10 µM to 100 µM. The results demonstrated an IC50 value of approximately 25 µM for HCT-116 cells, indicating moderate potency compared to standard chemotherapeutics like cisplatin .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound induces apoptosis. Flow cytometry analysis revealed that treatment with 1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride led to G0/G1 phase arrest in the cell cycle, promoting apoptosis through mitochondrial pathways. The study highlighted an increase in pro-apoptotic factors such as BAX and a decrease in anti-apoptotic Bcl-2 levels, suggesting a shift towards apoptotic signaling .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 25 | Induces apoptosis via PI3K/Akt pathway |

| MCF-7 | 30 | Cell cycle arrest at G0/G1 phase |

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of 1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound has moderate bioavailability and exhibits a half-life suitable for therapeutic applications. However, further toxicity studies are needed to assess its safety profile comprehensively.

Q & A

Q. How can researchers optimize the synthetic yield of 1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine hydrochloride while minimizing byproducts?

Methodological Answer: Optimization involves adjusting reaction parameters such as solvent polarity, temperature, and stoichiometry. For example, using polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C improves nucleophilic substitution efficiency between the nitrochlorophenyl precursor and 3-methylpiperazine. Acidic conditions (HCl) facilitate hydrochloride salt formation. Monitor reaction progress via TLC or HPLC-MS to identify byproducts like unreacted intermediates or dimerized species. Purification via recrystallization (ethanol/water mixtures) enhances purity .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- NMR : - and -NMR confirm substitution patterns on the aromatic ring and piperazine moiety (e.g., chloro and nitro group positions) .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the piperazine ring conformation and salt formation .

- HPLC-MS : Detects impurities (e.g., residual 3-methylpiperazine or nitro-group reduction byproducts) with a limit of quantification (LOQ) < 0.1% .

Q. How can solubility and stability be assessed under physiological conditions for preliminary pharmacological studies?

Methodological Answer:

- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Measure via UV-Vis spectroscopy at λ_max ~260–280 nm (nitroaryl absorbance) .

- Stability : Incubate at 37°C and analyze degradation products over 24–72 hours using LC-MS. Nitro groups may reduce to amines under acidic/basic conditions, altering bioactivity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity trends in derivatives of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

- Nitro group : Electron-withdrawing nature lowers LUMO energy, enhancing electrophilic reactivity.

- Chlorine substituent : Ortho/para-directing effects influence regioselectivity in further functionalization.

Compare Fukui indices to identify reactive sites for nucleophilic/electrophilic attacks. Validate predictions with experimental kinetic studies .

Q. What strategies resolve contradictory data in pharmacological studies (e.g., conflicting receptor binding affinities)?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH, ion concentration).

- Control experiments : Test for off-target interactions using receptor knockout models or competitive binding assays with known ligands.

- Meta-analysis : Cross-reference impurity profiles (e.g., from HPLC-MS) with bioactivity data; trace impurities like 4-(3-chlorophenyl)piperazine derivatives may non-specifically bind to GPCRs .

Q. How can reaction engineering improve scalability for multi-step syntheses involving sensitive intermediates?

Methodological Answer:

- Flow chemistry : Minimize intermediate degradation by controlling residence time and temperature. For example, nitration steps benefit from continuous flow reactors to manage exothermicity.

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of nitro-group stability.

- Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, pressure) for Pd-mediated cross-couplings in later stages .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Cryo-EM/X-ray crystallography : Resolve binding modes with target proteins (e.g., serotonin/dopamine receptors).

- Kinetic studies : Use surface plasmon resonance (SPR) to measure association/dissociation rates (, ).

- Metabolomics : Track downstream effects via LC-MS-based profiling of cellular metabolites after exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.